molecular formula C10H13N B1290772 N-cyclobutylaniline CAS No. 155342-90-8

N-cyclobutylaniline

Cat. No. B1290772
M. Wt: 147.22 g/mol
InChI Key: FTOCUGMMQLDPGO-UHFFFAOYSA-N
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Description

N-cyclobutylaniline is a compound that falls within the category of nitrogen-substituted cyclobutanes. These compounds are of significant interest in synthetic chemistry due to their potential as nitrogen-rich building blocks. The interest in such compounds has grown in recent years, with new catalytic methods being developed for both cyclization and annulation reactions. These reactions are crucial for the synthesis of complex molecules and have applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of N-cyclobutylaniline and related compounds typically involves cyclization and annulation reactions. These reactions are initiated by the ring-opening of small rings, such as cyclopropanes and cyclobutanes. Although the potential of aminocyclopropanes and cyclobutanes has been recognized for some time, it was not until the last decade that significant progress was made in this area. The development of new catalytic methods has allowed for more efficient and diverse synthetic routes to these nitrogen-rich compounds .

Molecular Structure Analysis

The molecular structure of N-cyclobutylaniline is characterized by the presence of a cyclobutane ring, which is a four-membered carbon ring, attached to an aniline group. This structure is significant because the cyclobutane ring imparts unique chemical properties to the molecule, such as strain and reactivity, which can be exploited in synthetic chemistry to create a variety of complex molecules .

Chemical Reactions Analysis

N-cyclobutylaniline and its derivatives can undergo a variety of chemical reactions, particularly those that involve the opening of the cyclobutane ring. These reactions can lead to the formation of new bonds and the introduction of additional functional groups, thereby increasing the complexity and functionality of the molecule. The recent advancements in catalytic methods have expanded the range of possible reactions, making the synthesis of these compounds more versatile and efficient .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclobutylaniline are influenced by both the cyclobutane ring and the aniline group. The strain in the cyclobutane ring can affect the molecule's stability and reactivity, while the aniline group can participate in various interactions due to its aromatic nature and the presence of a nitrogen atom. These properties are important for the compound's behavior in chemical reactions and its potential applications in different fields .

Scientific Research Applications

1. Visible-Light-Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes

  • Summary of Application: This research involves a visible-light-mediated heterogeneous [4+2] annulation of N-cyclobutylanilines with alkynes catalyzed by self-doped Ti 3+ @TiO 2 .
  • Methods of Application: The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity . The annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .
  • Results or Outcomes: The substrate scopes of the two processes are comparable . The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity .

2. Photoredox-Catalyzed [4+2] Annulation of Cyclobutylanilines with Alkenes, Alkynes, and Diynes

  • Summary of Application: This research involves the intermolecular [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis .
  • Methods of Application: The annulation is accomplished by oxidizing N-cyclobutylanilines to its corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This leads to a distonic radical cation through a C-C bond cleavage of the cyclobutyl ring .
  • Results or Outcomes: An across-the-board improvement in the annulation’s efficiency is noticed . Moreover, a gram-scale annulation is successfully demonstrated in continuous flow using a much lower catalyst loading .

3. Difunctionalization of N-cyclobutylanilines

  • Summary of Application: This research involves the difunctionalization of N-cyclobutylanilines through a multicomponent reaction .
  • Methods of Application: The method involves introducing a nucleophile such as trimethylsilyl cyanide and a radical acceptor such as allylsulfone derivative .
  • Results or Outcomes: The method was further expanded to the successful difunctionalization of fused cyclopropylanilines .

4. Continuous Flow Photoredox Catalysis

  • Summary of Application: This research involves the use of continuous flow photoredox catalysis for the [4+2] annulation of N-cyclobutylanilines .
  • Methods of Application: The annulation is accomplished by irradiating the reaction mixtures under visible light or sunshine at room temperature .
  • Results or Outcomes: Continuous flow has recently emerged as a powerful enabling technology that greatly improves many reactions’ efficiency .

5. Construction of Carbo- and Heterocyclic Frameworks

  • Summary of Application: This research involves the use of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity .
  • Methods of Application: The method involves the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .
  • Results or Outcomes: Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using N-heterocyclic carbenes via cycloaddition reaction .

6. Medicinal and Industrial Applications of N-Containing Heterocyclic Compounds

  • Summary of Application: This research evaluates potential medicinal and industrial applications of N-bearing heterocyclic compounds .
  • Methods of Application: The method involves the use of various N-containing heterocycles such as azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines, etc .
  • Results or Outcomes: The research provides a comprehensive overview of the utilization of N-heterocyclic carbenes in constructing bioactive cyclic skeletons .

Safety And Hazards

The safety data sheet for N-cyclobutylaniline indicates that it is harmful if swallowed . Further safety and hazards information should be obtained from the appropriate safety data sheets.

properties

IUPAC Name

N-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOCUGMMQLDPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutylaniline

CAS RN

155342-90-8
Record name N-cyclobutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Wang, N Zheng - Angewandte Chemie International Edition, 2015 - Wiley Online Library
… We chose 4-tert-butyl-N-cyclobutylaniline 1 a and phenylacetylene 2 a as the standard substrates to optimize the [4+2] annulation. After extensive screening (see the Supporting …
Number of citations: 57 onlinelibrary.wiley.com
Y Uozumi, YMA Yamada, H Yoshida - Synfacts, 2018 - thieme-connect.com
… When the reaction of 4-t-butyl-N-cyclobutylaniline and prop-1-yn-1-ylbenzene was carried out in the presence of Ti 3+ @TiO 2 (10 mol%) or rose bengal (5 mol%) for 13 h, product 2 …
Number of citations: 0 www.thieme-connect.com
J Wang, C Mao, P Feng, N Zheng - Chemistry–A European …, 2017 - Wiley Online Library
We herein report a visible‐light‐mediated heterogeneous [4+2] annulation of N‐cyclobutylanilines with alkynes catalyzed by self‐doped Ti 3+ @TiO 2 . The self‐doped Ti 3+ @TiO 2 is …
SA Morris, J Wang, N Zheng - Accounts of Chemical Research, 2016 - ACS Publications
… With these in mind, we used 4-tert-butyl-N-cyclobutylaniline 16 and phenylacetylene as the model substrates to examine the proposed [4 + 2] annulation (Table 2). (29) The catalyst …
Number of citations: 151 pubs.acs.org
J Wang - 2017 - search.proquest.com
… We chose 4-tert-Butyl-N-cyclobutylaniline 1a and phenylacetylene 2a as the standard substrates to optimize the [4+2] annulation. The optimized conditions of our previous [3+2] …
Number of citations: 4 search.proquest.com
ED Boateng - 2022 - search.proquest.com
The exploitation of ring strain as a driving force to facilitate chemical reactions is a well-appreciated principle in organic chemistry. Of the strained carbocycles frequently explored in this …
Number of citations: 2 search.proquest.com
J Wang, TH Nguyen, N Zheng - Science China Chemistry, 2016 - Springer
Continuous flow has recently emerged as a powerful enabling technology that greatly improves many reactions’ efficiency. Here, we apply the technology to intermolecular [4+2] …
Number of citations: 9 link.springer.com
M Murakami, N Ishida - Chemical Reviews, 2020 - ACS Publications
This article reviews synthetic transformations involving cleavage of a carbon–carbon bond of a four-membered ring, with a particular focus on the examples reported during the period …
Number of citations: 170 pubs.acs.org
H Miyabe, S Kohtani - Science China Chemistry, 2019 - Springer
The use of inorganic semiconductor particles such as titanium dioxide (TiO 2 ) has received relatively less attention in organic chemistry, although semiconductor particles have been …
Number of citations: 15 link.springer.com
Y Wang, J Ling, Y Zhang, A Zhang… - European Journal of …, 2015 - Wiley Online Library
N‐(1‐Oxy‐pyridin‐2‐ylmethyl)oxalamic acid was identified as efficient ligand for CuI‐catalyzed amination of aryl halides at room temperature. In our catalytic system, N‐arylation of …

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